molecular formula C9H8ClN3O5 B1204153 4-Nitrophenyl-N-(2-chloroethyl)carbamate CAS No. 55661-43-3

4-Nitrophenyl-N-(2-chloroethyl)carbamate

Cat. No. B1204153
CAS RN: 55661-43-3
M. Wt: 273.63 g/mol
InChI Key: DAJARBUJEJVGDQ-UHFFFAOYSA-N
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Description

“4-Nitrophenyl-N-(2-chloroethyl)carbamate” is a chemical compound with the molecular formula C9H8ClN3O5 . It is used for research and development purposes and is not intended for medicinal or household use .


Synthesis Analysis

The synthesis of new carbamates of 4-nitrophenylchloroformate, which includes “4-Nitrophenyl-N-(2-chloroethyl)carbamate”, has been achieved through a simple nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of “4-Nitrophenyl-N-(2-chloroethyl)carbamate” is represented by the formula C9H8ClN3O5 . The molecular weight of the compound is 273.63 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-Nitrophenyl-N-(2-chloroethyl)carbamate” are part of a simple nucleophilic substitution reaction . The products of these reactions were characterized using IR, NMR, Mass spectra, and CHN analysis .

Scientific Research Applications

  • Synthesis and Anticancer Activity : A study by Johnston et al. (1984) highlighted the synthesis of water-soluble nitrosoureas using an activated carbamate for potential anticancer applications. Their research showed significant anticancer activity against murine tumors, comparable to chloroethyl counterparts (Johnston et al., 1984).

  • Evaluation as Anticancer Agents : Reynolds et al. (2000) synthesized several new (2-chloroethyl)nitrosocarbamates as potential anticancer alkylating agents. These compounds showed good activity against various human tumor cell lines, although they were not active in vivo (Reynolds et al., 2000).

  • Metabolism by Rat Liver : Hodgson and Casida (1961) researched the metabolism of N:N-dimethyl-p-nitrophenyl carbamate by rat liver enzymes, providing insights into the metabolic pathways of similar compounds (Hodgson & Casida, 1961).

  • Allergic Contact Dermatitis : Bruze et al. (1990) studied occupational allergic contact dermatitis due to methylisothiazolinones in a cleansing cream, including the analysis of nitrophenyl-chloroethyl carbamate compounds (Bruze et al., 1990).

  • Photolabile Alcohol Protecting Groups : Loudwig and Goeldner (2001) introduced N-Methyl-N-(o-nitrophenyl)carbamates as new photoremovable alcohol protecting groups, indicating potential applications in chemistry (Loudwig & Goeldner, 2001).

  • Bioreductive Prodrugs : Hay et al. (1999) explored 4-nitrobenzyl carbamates as triggers for bioreductive drugs. They conducted a systematic study on substituent effects on the rate of fragmentation of these compounds, crucial for their efficiency as bioreductive drugs (Hay et al., 1999).

  • Synthesis of Anticancer Drug Lenvatinib : Sadineni et al. (2020) reported on the use of 4-nitrophenyl cyclopropylcarbamate for the synthesis of the anticancer drug lenvatinib, showcasing another application in pharmaceutical chemistry (Sadineni et al., 2020).

  • Nitric Oxide Release in Anticancer Activity : A study by Sarkar et al. (2015) discussed the release of nitric oxide by N-(2-chloroethyl)-N-nitrosoureas as a potential mechanism in their anticancer activity, suggesting a different mechanistic pathway for these compounds (Sarkar et al., 2015).

Safety And Hazards

When handling “4-Nitrophenyl-N-(2-chloroethyl)carbamate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The compounds synthesized from 4-nitrophenylchloroformate, including “4-Nitrophenyl-N-(2-chloroethyl)carbamate”, have shown promising antibacterial, antifungal, and antioxidant activities . These compounds could serve as the base for the discovery of a new generation of antimicrobial and antioxidant agents .

properties

IUPAC Name

(4-nitrophenyl) N-(2-chloroethyl)-N-nitrosocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O5/c10-5-6-12(11-15)9(14)18-8-3-1-7(2-4-8)13(16)17/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJARBUJEJVGDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)N(CCCl)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10971015
Record name 4-Nitrophenyl (2-chloroethyl)nitrosocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl-N-(2-chloroethyl)carbamate

CAS RN

55661-43-3
Record name Carbamic acid, (2-chloroethyl)nitroso-, 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55661-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl-N-(2-chloroethyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055661433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl (2-chloroethyl)nitrosocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
G Lin, CY Lai, WC Liao, BH Kuo… - Journal of the Chinese …, 2000 - Wiley Online Library
For substituted phenyl‐N‐butyl carbamates (1) and 4‐nitrophenyl‐N‐substituted carbamates (2), linear relationships between values of NH proton chemical shift (δ NH ), pKa, and logk […
Number of citations: 23 onlinelibrary.wiley.com
A Ezersky, HI Maibach, R Jolanki - Kanerva's Occupational Dermatology, 2020 - Springer
Due to the diversity and large number of skin-hazardous chemicals to which chemists may be exposed, it is impossible to provide a comprehensive list. Occupational dermatosis is often …
Number of citations: 1 link.springer.com
A Goossens, K Vander Hulst - Clinics in dermatology, 2011 - Elsevier
Occupation-induced skin reactions are not infrequently observed in the pharmaceutical industry. Workers may come in contact with irritant substances and also with chemically reactive …
Number of citations: 12 www.sciencedirect.com
A Goossens, J Geebelen, KV Hulst… - Kanerva's Occupational …, 2020 - Springer
Occupation-induced irritant, immediate- and delayed-type allergic skin reactions, as well as respiratory symptoms are not infrequently observed in the cosmetic and particularly the …
Number of citations: 6 link.springer.com
R Jolanki, L Kanerva - Handbook of Occupational Dermatology, 2000 - Springer
Chemists perform chemical tests and qualitative and quantitative analyses, conduct experiments for quality or process control, and develop new products and produce new knowledge. …
Number of citations: 4 link.springer.com
A Ezersky, HI Maibach, R Jolanki - 2020 - academia.edu
Chemists perform chemical tests, carry out qualitative and quantitative analyses, conduct experiments for quality or process control, develop new products, and produce new knowledge…
Number of citations: 0 www.academia.edu
A Goossens, L Geusens… - En progres en dermato …, 1999 - books.google.com
Selon le type de produit et l'exposition, plusieurs dermatoses professionnelles peuvent toucher les travailleurs de l'industrie pharmaceutique, notamment des réactions d'irritation, des …
Number of citations: 2 books.google.com

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